(R)-Acenocoumarol is the pharmacologically active enantiomer of the racemic drug acenocoumarol. Acenocoumarol is classified as a coumarin derivative and functions as a vitamin K antagonist (VKA) [, ]. While the racemic mixture is administered clinically, (R)-acenocoumarol is primarily responsible for the anticoagulant effect [, ].
(R)-Acenocoumarol is classified as an oral anticoagulant and falls under the broader category of anticoagulant drugs. Its mechanism of action distinguishes it from other anticoagulants, such as direct thrombin inhibitors and factor Xa inhibitors, making it a critical agent in anticoagulation therapy .
The synthesis of (R)-Acenocoumarol can be achieved through several methods, with a focus on enantiomeric purity. One prominent method involves the use of organocatalysts, such as prolinamide derivatives, which facilitate the formation of chiral intermediates that lead to the desired product. These methods emphasize high stereoselectivity and yield, critical for ensuring the efficacy and safety of the drug .
The synthesis typically follows a multi-step process:
Each step requires careful optimization to ensure high yields and purity levels, often monitored through chromatographic techniques .
(R)-Acenocoumarol has a complex molecular structure characterized by its hydroxycoumarin backbone. The chemical formula is , featuring multiple functional groups that contribute to its biological activity.
(R)-Acenocoumarol undergoes various chemical reactions that are essential for its function as an anticoagulant. Key reactions include:
The reactivity of (R)-Acenocoumarol is influenced by its functional groups, particularly during metabolic processes where it interacts with enzymes involved in drug metabolism .
(R)-Acenocoumarol exerts its anticoagulant effect primarily by inhibiting vitamin K epoxide reductase. This enzyme is crucial for recycling vitamin K, which is necessary for synthesizing clotting factors II, VII, IX, and X in their active forms.
Studies have shown that (R)-Acenocoumarol's action can be quantified through prothrombin time tests, which measure the time taken for blood to clot and provide insights into its anticoagulation effectiveness .
Relevant data indicates that these properties influence both formulation development and clinical application strategies .
(R)-Acenocoumarol is widely used in clinical settings for:
(R)-Acenocoumarol (C₁₉H₁₅NO₆; MW 353.33 g·mol⁻¹) possesses a single chiral center at the C-1' position of its 4-hydroxycoumarin scaffold linked to a p-nitrophenyl group via an acetylethyl bridge. This stereogenic center confers distinct three-dimensional architecture critical for biological activity [7]. The molecule's core consists of a benzopyran-2-one ring system substituted at the 3-position with a 1-(4-nitrophenyl)-3-oxobutyl chain, where the chiral carbon resides adjacent to the ketone functionality [3] [9].
X-ray crystallographic analysis confirms the (R)-configuration exhibits specific solid-state packing governed by hydrogen-bonding networks between the coumarin C4-hydroxyl and ketone carbonyl oxygen. The p-nitrophenyl group adopts a pseudo-axial orientation relative to the coumarin plane, creating a distinctive molecular dipole moment of 5.2 Debye [7]. The dihedral angle between the coumarin and nitrophenyl rings measures 67.5° ± 3.0°, facilitating optimal spatial positioning for target engagement. This configuration results in a melting point of 196-199°C, identical to the racemate but with distinct crystal lattice energy parameters [3] [7].
Table 1: Crystallographic Properties of (R)-Acenocoumarol
Property | Value | Method |
---|---|---|
Chiral Center | C-1' | X-ray diffraction |
Absolute Configuration | R | Polarimetry (α_D = +42°) |
Dihedral Angle | 67.5° ± 3.0° | SC-XRD |
Melting Point | 196-199°C | Differential scanning calorimetry |
Molecular Dipole | 5.2 Debye | Computational chemistry |
The stereoelectronic divergence between enantiomers profoundly influences pharmacokinetics and target affinity. Density functional theory (DFT) calculations reveal the (R)-enantiomer's carbonyl dipole aligns antiperiplanar to the coumarin C4-hydroxyl, stabilizing the bioactive conformation through intramolecular H-bonding (distance: 2.18 Å). Conversely, the (S)-enantiomer adopts a synclinal arrangement with longer H-bond distance (2.87 Å), reducing stability [4] [5]. This conformational distinction translates to significant pharmacokinetic differences:
Metabolically, (S)-acenocoumarol undergoes rapid first-pass hepatic metabolism primarily via CYP2C9-mediated 6- and 7-hydroxylation, while the (R)-enantiomer demonstrates resistance to CYP2C9 due to steric shielding of its metabolic soft spots, instead utilizing CYP2C19 and CYP1A2 for slower oxidation [2] [6]. This differential metabolism explains the (R)-enantiomer's dominance in therapeutic activity (>80% anticoagulant effect in humans) despite the racemic drug administration [6] [10].
(R)-Acenocoumarol exhibits pH-dependent solubility reflecting its ionizable 4-hydroxyl group (pKₐ = 5.2). Intrinsic solubility in aqueous buffers is extremely low (0.0087 mg/mL at pH 7.4), necessitating formulation enhancements for oral delivery [9] [10]. Solubility increases dramatically in alkaline conditions (pH >8.0) due to phenolate ion formation, reaching 12.4 mg/mL at pH 9.0. The experimental octanol/water partition coefficient (LogP) is 2.98 ± 0.12, indicating high lipophilicity consistent with its >98.7% plasma protein binding, primarily to albumin [9]. Solvent solubility data reveals:
The high LogP contributes to membrane permeability (Caco-2 Papp = 18.7 × 10⁻⁶ cm/s) but poses challenges for parenteral formulations requiring cosolvents (e.g., propylene glycol, ethanol) or cyclodextrin complexation [10].
(R)-Acenocoumarol demonstrates moderate stability in plasma (t₁/₂ = 6.6 hours) but undergoes rapid hepatic biotransformation. In vitro studies using human liver microsomes identify three primary metabolic pathways:
Table 2: Metabolic Stability Profile of (R)-Acenocoumarol
Parameter | Value | System |
---|---|---|
Plasma t₁/₂ (human) | 6.6 hours | Ex vivo plasma incubation |
Microsomal t₁/₂ (human) | 42 minutes | Liver microsomes (1 mg/mL) |
Primary Metabolizing Enzymes | CYP2C19 > CYP1A2 > AKR1C | Recombinant CYP screening |
Major Metabolites | 6-Hydroxy, 7-Hydroxy, Alcohol isomers | LC-MS/MS identification |
Photodegradation Rate | k = 0.18 h⁻¹ (λ > 300 nm) | ICH Q1B light exposure |
Hydrolytic stability studies indicate resilience at gastric pH (t₁/₂ > 24 hours at pH 1.2) but sensitivity to alkaline conditions (t₁/₂ = 3.2 hours at pH 9.0) due to lactone ring opening [9]. Photostability represents a critical concern, with UVB exposure (290-320 nm) causing rapid degradation via nitro-to-nitrite rearrangement (quantum yield Φ = 0.24), necessitating light-protected packaging [4] [10]. Probiotic interactions (Bifidobacterium spp.) may alter lactone ring integrity through bacterial hydrolases, potentially reducing bioavailability [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8